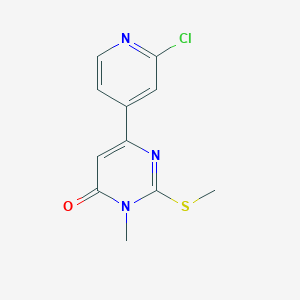
6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a chloropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives and chloropyridine-containing molecules. Examples include:
Uniqueness
What sets 6-(2-Chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one apart is its unique combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds .
Propriétés
Formule moléculaire |
C11H10ClN3OS |
|---|---|
Poids moléculaire |
267.74 g/mol |
Nom IUPAC |
6-(2-chloropyridin-4-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C11H10ClN3OS/c1-15-10(16)6-8(14-11(15)17-2)7-3-4-13-9(12)5-7/h3-6H,1-2H3 |
Clé InChI |
CXSLWWNSXUZQBN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(N=C1SC)C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















